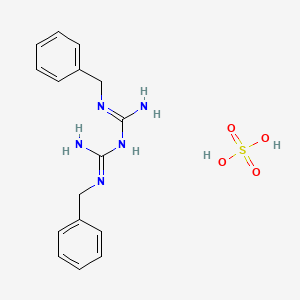
N1,N5-dibenzyl-biguanide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-dibenzyl-biguanide sulfate is a chemical compound that belongs to the biguanide family. Biguanides are known for their diverse applications in medicine, particularly in the treatment of diabetes. This compound is characterized by the presence of two benzyl groups attached to the biguanide moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibenzyl-biguanide sulfate typically involves the reaction of benzylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the sulfate salt of N1,N5-dibenzyl-biguanide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1,N5-dibenzyl-biguanide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides of N1,N5-dibenzyl-biguanide.
Reduction Products: Secondary amines.
Substitution Products: Alkylated or acylated derivatives of N1,N5-dibenzyl-biguanide.
Scientific Research Applications
N1,N5-dibenzyl-biguanide sulfate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of N1,N5-dibenzyl-biguanide sulfate involves its interaction with cellular components, particularly enzymes and receptors. The compound is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and induction of cellular stress responses. This mechanism is similar to other biguanides, such as metformin, which is widely used in diabetes treatment.
Comparison with Similar Compounds
Similar Compounds
Metformin: A widely used antidiabetic drug.
Phenformin: Another biguanide with antidiabetic properties but withdrawn due to safety concerns.
Buformin: Similar to metformin but less commonly used.
Uniqueness
N1,N5-dibenzyl-biguanide sulfate is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its ability to cross cellular membranes. This structural feature may contribute to its distinct biological activities compared to other biguanides.
Properties
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.H2O4S/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;1-5(2,3)4/h1-10H,11-12H2,(H5,17,18,19,20,21);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFNBPFCIMNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
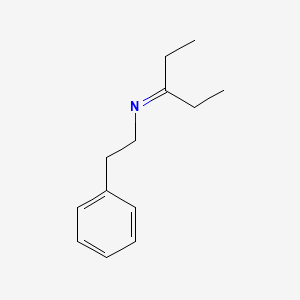
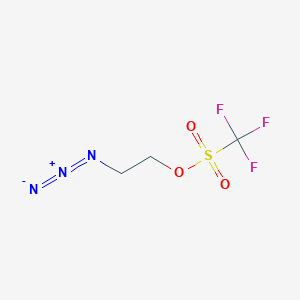
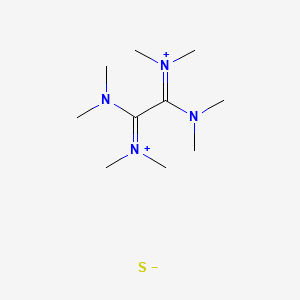
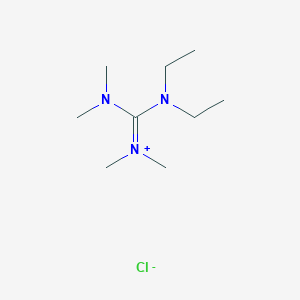
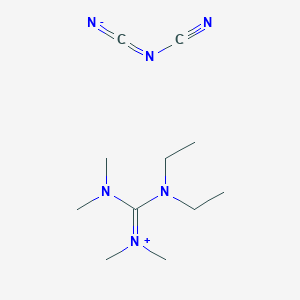
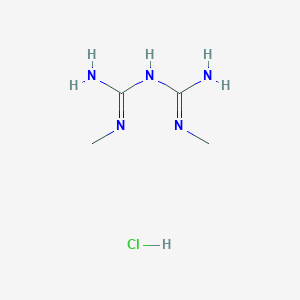
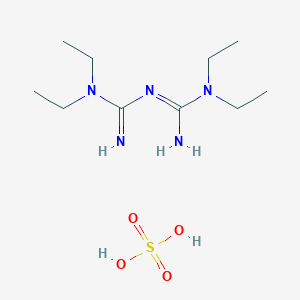
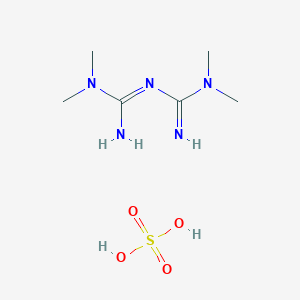
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)

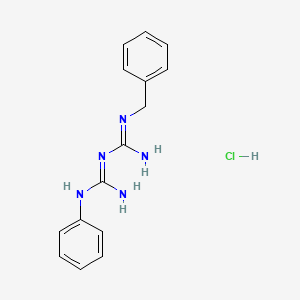
![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)
![dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)
